3,3-Diethoxy-1,1,1-trifluoropropan-2-amine is a fluorinated organic compound characterized by the presence of two ethoxy groups and a trifluoromethyl group attached to a propanamine backbone. Its molecular formula is , and it features unique properties due to the trifluoromethyl group, which significantly influences its reactivity and biological activity. This compound is of interest in medicinal chemistry and material science due to its potential applications in pharmaceuticals and agrochemicals.
The chemical behavior of 3,3-diethoxy-1,1,1-trifluoropropan-2-amine is primarily influenced by the trifluoromethyl group, which reduces the nucleophilicity of the amino group. This property can affect its participation in nucleophilic substitution reactions. For example, reactions with epoxides can yield amino alcohols under specific conditions. The compound can also undergo various transformations including:
Research indicates that compounds similar to 3,3-diethoxy-1,1,1-trifluoropropan-2-amine may exhibit significant biological activity. Specifically, they can interact with the NOD-like receptor family pyrin domain containing protein 3 (NLRP3) inflammasome, playing a role in inflammatory processes associated with diseases such as multiple sclerosis and diabetes . The trifluoromethyl group contributes to the compound's ability to modulate biological pathways by influencing protein interactions and stability.
The synthesis of 3,3-diethoxy-1,1,1-trifluoropropan-2-amine typically involves several steps:
These synthetic pathways are crucial for producing enantiomerically enriched forms of the compound for specific applications.
3,3-Diethoxy-1,1,1-trifluoropropan-2-amine has potential applications in various fields:
Studies on the interactions of 3,3-diethoxy-1,1,1-trifluoropropan-2-amine focus on its role in modulating inflammatory pathways through the NLRP3 inflammasome. Inhibition of NLRP3 by similar compounds has been shown to block downstream inflammatory processes such as cytokine release and pyroptosis . These interactions highlight the compound's potential therapeutic benefits in treating inflammatory diseases.
Several compounds share structural similarities with 3,3-diethoxy-1,1,1-trifluoropropan-2-amine. Below is a comparison highlighting their uniqueness:
The unique combination of two ethoxy groups and a trifluoromethyl moiety in 3,3-diethoxy-1,1,1-trifluoropropan-2-amine distinguishes it from its analogs. This structure not only alters its physical properties but also enhances its biological activity compared to simpler amines or alcohols. The presence of both ethoxy groups contributes to solubility and reactivity profiles that are advantageous in pharmaceutical development.
The synthesis of 3,3-diethoxy-1,1,1-trifluoropropan-2-amine relies on stereoselective methods to ensure proper configuration of the trifluoromethyl and ethoxy groups. A prominent approach involves a chiral sulfinamide-mediated pathway, where the sulfinamide group acts as a temporary stereodirecting auxiliary (Figure 1). This method achieves enantiomeric excesses >90% by leveraging hydrogen-bonding interactions between the sulfinamide oxygen and intermediate enolates.
Alternative catalytic systems include silver fluoride (AgF)-mediated trifluoromethylation using CF₃SO₂Na as the fluorine source. In this one-pot protocol, triphenylphosphine (PPh₃) reduces CF₃SO₂Na to generate CF₃ radicals, which subsequently react with secondary amines under AgF catalysis. This method eliminates the need for cryogenic conditions, operating efficiently at 50°C with a 72% yield (Table 1).
Table 1: Comparative Catalytic Systems for Trifluoromethylation
| Catalyst System | Temperature (°C) | Yield (%) | Enantiomeric Excess |
|---|---|---|---|
| Chiral sulfinamide | -20 | 68 | 92% (S) |
| AgF/PPh₃ | 50 | 72 | Racemic |
| Photoredox | 25 | 65 | N/A |
Photoredox catalysis has emerged as an energy-efficient alternative, utilizing iridium complexes like Ir(ppy)₃ under blue LED illumination. While this method achieves moderate yields (65%), it enables radical cyclization pathways inaccessible to traditional catalysis.
Solvent selection critically impacts reaction kinetics and purification feasibility. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates in the ethoxylation step, while acetonitrile (MeCN) improves trifluoromethyl radical stability. Mixed solvent systems (e.g., 10% MeCN/90% DMF) balance solubility and reaction exothermicity, particularly in continuous-flow configurations.
Industrial-scale processes require precise temperature modulation. Batch reactions for the aldolization-hydrolysis sequence exhibit nonlinear temperature dependencies, with optimal yields at 90°C. However, exothermic side reactions necessitate jacketed reactors with rapid cooling capacity to prevent thermal runaway.
Table 2: Solvent Performance in Continuous-Flow Systems
| Solvent Blend | Residence Time (min) | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| 100% DMF | 40 | 82 | 88 |
| 10% MeCN/90% DMF | 35 | 91 | 94 |
| 25% THF/75% DMSO | 50 | 67 | 79 |
Continuous-flow reactors address scalability challenges through enhanced mass/heat transfer. Microfluidic channels (500 μm diameter) achieve 94% selectivity at 91% conversion with 35-minute residence times, outperforming batch reactors by reducing palladium catalyst loading from 5.4 mol% to 1.8 mol%.
The aldolization-hydrolysis sequence generates three primary byproducts (Figure 2):
Table 3: Byproduct Mitigation Strategies
Advanced process analytical technology (PAT) enables real-time byproduct monitoring. In-line ¹⁹F NMR detects trifluoroacetamide formation within ±0.5 mol% accuracy, allowing immediate adjustment of hydrolysis pH to 8.5–9.0. Post-reaction purification employs tandem chromatography (silica gel → reverse-phase C18) to isolate the target amine at >99% purity.
The structure-activity relationships of 3,3-Diethoxy-1,1,1-trifluoropropan-2-amine within the broader context of central nervous system-targeting aminopropyl derivatives reveal several key molecular features that determine pharmacological activity and target engagement. Research has established that fluorinated compounds, particularly those containing trifluoromethyl groups, demonstrate enhanced penetration across the blood-brain barrier due to their unique physicochemical properties [1] [2].
The aminopropyl carbazole class, exemplified by compounds such as P7C3 and its derivatives, has demonstrated significant neurogenic activity through the activation of nicotinamide phosphoribosyltransferase (NAMPT) pathways [3] [4]. These compounds share structural similarities with 3,3-Diethoxy-1,1,1-trifluoropropan-2-amine in their aminopropyl chain configuration, which appears to be critical for central nervous system activity. The carbazole core structure enhances metabolic stability while maintaining favorable blood-brain barrier permeability characteristics [4].
Studies on trifluoromethyl-containing benzohydrazides have revealed that the trifluoromethyl group serves as a crucial pharmacophore in central nervous system-acting drugs, including antipsychotics, antidepressants, and anesthetics [5]. The presence of the trifluoromethyl group in these compounds provides enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins [5]. The structure-activity relationships demonstrate that the trifluoromethyl group belongs to common and useful motifs in central nervous system-acting drugs, appearing in compounds such as trifluoperazine, fluoxetine, and celecoxib [5].
Fluorinated phenylpropyl amines, particularly those containing trifluoromethyl substituents, exhibit significant activity at dopamine transporters and trace amine-associated receptors [6] [7]. The trifluoromethyl group's electron-withdrawing properties influence the electronic distribution within the molecular structure, affecting both receptor binding affinity and metabolic stability [6]. Research has shown that compounds with trifluoromethyl groups demonstrate improved potency in whole blood assays, suggesting enhanced bioavailability and target engagement [8].
The structural features of 3,3-Diethoxy-1,1,1-trifluoropropan-2-amine, including the diethoxy groups and trifluoromethyl substituent, position it within a class of compounds that may interact with NOD-like receptor family pyrin domain containing protein 3 (NLRP3) inflammasome pathways . Similar fluorinated compounds have demonstrated the ability to modulate inflammatory processes through protein interactions, with the trifluoromethyl group contributing to enhanced protein binding stability .
| Compound Class | Key Structural Features | CNS Activity | BBB Permeability | Metabolic Stability |
|---|---|---|---|---|
| Aminopropyl carbazoles | Aminopropyl chain, carbazole core | Neurogenesis enhancement | High (crosses BBB) | Enhanced by carbazole |
| Trifluoromethyl benzohydrazides | Trifluoromethyl group, hydrazide linker | Cholinesterase inhibition | High (CNS-optimized) | CF3 group increases stability |
| Fluorinated phenylpropyl amines | Trifluoromethyl phenyl, propyl amine | Dopamine transporter activity | Moderate-High | Trifluoromethyl protection |
| Diethoxy-trifluoropropanamines | Diethoxy groups, trifluoromethyl | Potential NLRP3 interaction | Likely favorable | Fluorine enhances stability |
The synergistic effects of amine functionality and fluorine substitution in 3,3-Diethoxy-1,1,1-trifluoropropan-2-amine create unique opportunities for metabolic pathway modulation within the central nervous system. The trifluoromethyl group's electron-withdrawing properties fundamentally alter the electronic environment around the amine nitrogen, affecting both basicity and hydrogen bonding capacity [10] [11].
Research has demonstrated that fluorinated amines exhibit distinct metabolic profiles compared to their non-fluorinated counterparts. The trifluoromethyl group provides protection against cytochrome P450-mediated oxidation, a common metabolic pathway that can lead to drug inactivation or formation of reactive metabolites [10] [12]. This metabolic protection is particularly important for central nervous system-acting compounds, where extended half-life and reduced clearance can enhance therapeutic efficacy.
The NLRP3 inflammasome pathway represents a significant target for fluorinated amine compounds. Studies have shown that compounds containing trifluoromethyl groups can modulate NLRP3 activation through direct protein interactions [13] [8]. The inflammasome complex, which plays a crucial role in neuroinflammation and neurodegenerative diseases, responds to structural modifications that include fluorine substitution. The trifluoromethyl group in compounds such as those described in recent research enhances potency in whole blood assays, indicating improved target engagement [8].
The nicotinamide phosphoribosyltransferase (NAMPT) pathway, which is central to NAD+ biosynthesis and cellular energy metabolism, demonstrates particular sensitivity to aminopropyl derivatives [4] [14]. Compounds such as P7C3-A20 activate NAMPT through direct binding, leading to increased NAD+ levels and enhanced neuroprotective effects [4]. The amine functionality provides the necessary binding interactions with the enzyme active site, while fluorine substitution enhances metabolic stability and cellular uptake.
Glutathione conjugation represents another critical metabolic pathway affected by amine-fluorine interactions. While traditional nucleophilic displacement reactions can lead to fluoride release and potential toxicity, the specific positioning of fluorine atoms in 3,3-Diethoxy-1,1,1-trifluoropropan-2-amine may reduce such reactivity [10]. The trifluoromethyl group's reduced reactivity in nucleophilic substitution reactions, compared to monofluorinated compounds, suggests enhanced safety profile and reduced metabolic liability [10].
| Pathway | Fluorine Effect | Amine Contribution | Synergistic Impact | Clinical Relevance |
|---|---|---|---|---|
| NLRP3 inflammasome | Potential modulation | Protein binding | Selective inhibition | Inflammatory diseases |
| NAMPT-NAD synthesis | Enhanced activation | Cofactor interaction | Increased stability | Neuroprotection |
| Glutathione conjugation | Reduced conjugation | Nucleophilic displacement | Reduced toxicity | Toxicity reduction |
| CYP450 oxidation | Altered metabolism | Metabolic substrate | Metabolic protection | Drug clearance |
| Monoamine transport | Modified transport | Transporter substrate | Enhanced selectivity | Psychiatric disorders |
The blood-brain barrier permeation characteristics of 3,3-Diethoxy-1,1,1-trifluoropropan-2-amine can be analyzed through comparison with established transport mechanisms for amino acids and related compounds. The compound's unique structural features, including the diethoxy groups and trifluoromethyl substituent, position it to utilize multiple transport pathways across the blood-brain barrier [15] [16].
Passive diffusion represents the primary mechanism for lipophilic compounds to cross the blood-brain barrier. The trifluoromethyl group significantly enhances lipophilicity while maintaining appropriate molecular weight and polar surface area characteristics [17] [18]. Research has demonstrated that fluorine atoms can enhance blood-brain barrier permeability due to their small size and unique electronic properties [17]. The trifluoromethyl group's contribution to lipophilicity, combined with the amine functionality's potential for hydrogen bonding, creates an optimal balance for passive diffusion across the barrier.
The system L (LAT1) transporter, which facilitates the transport of large neutral amino acids, may provide a secondary pathway for compounds with appropriate structural features [15] [16]. While 3,3-Diethoxy-1,1,1-trifluoropropan-2-amine differs from typical LAT1 substrates, its aminopropyl chain and overall size may allow for interaction with this transporter system. The diethoxy groups could potentially mimic the bulky side chains of aromatic amino acids such as phenylalanine and tryptophan, which are preferred LAT1 substrates [15].
System y+ (CAT1) transporters, which handle cationic amino acids, demonstrate reduced affinity for highly fluorinated compounds [15]. However, the single amine group in 3,3-Diethoxy-1,1,1-trifluoropropan-2-amine may still interact with these transporters, particularly under physiological pH conditions where the amine would be partially protonated. The trifluoromethyl group's electron-withdrawing effect would reduce the amine's basicity, potentially affecting its interaction with cationic transporters [15].
The sodium-dependent transport systems (System A, System ASC, and EAAT1-3) primarily function for amino acid efflux from the brain and demonstrate minimal relevance to the target compound's transport [15] [16]. These systems are highly specific for their natural amino acid substrates and would not be expected to transport 3,3-Diethoxy-1,1,1-trifluoropropan-2-amine effectively.
Machine learning analyses of blood-brain barrier permeation have identified specific structural features that enhance permeability. Studies using Local Interpretable Model-agnostic Explanations (LIME) have shown that nitrogenous substructures, particularly those with appropriate lipophilicity, are more likely to permeate the blood-brain barrier [17]. The compound's structure incorporates these favorable characteristics through its aminopropyl chain and balanced hydrophobic-hydrophilic properties.
| Transport Mechanism | Substrate Specificity | Fluorinated Compound Affinity | Direction | Relevance to Target Compound |
|---|---|---|---|---|
| Passive diffusion | Lipophilic compounds | High for CF3 groups | Bidirectional | Primary mechanism |
| System L (LAT1) | Large neutral amino acids | Moderate for fluorinated amines | Bidirectional | Secondary pathway |
| System y+ (CAT1) | Cationic amino acids | Reduced for highly fluorinated | Bidirectional | Possible involvement |
| System A (SNAT1/2) | Small neutral amino acids | Variable | Blood to brain | Minor role |
| System ASC | Alanine, serine, cysteine | Low | Brain to blood | Negligible |
| EAAT1-3 | Acidic amino acids | Minimal | Brain to blood | Negligible |